Indium-palladium (1/3) is an intermetallic compound formed from indium and palladium, notable for its unique properties and applications in catalysis and materials science. This compound exhibits significant interactions between the two metals, leading to enhanced catalytic activity compared to their individual components. The precise stoichiometry of the compound suggests a specific arrangement of atoms that contributes to its chemical behavior and stability.
Indium-palladium (1/3) can be classified under intermetallic compounds, which are characterized by distinct stoichiometric ratios and ordered atomic arrangements. The compound is synthesized through various methods, including solid-state reactions and chemical vapor deposition. It is primarily studied in the context of catalysis, particularly in reactions involving carbon dioxide hydrogenation and organic synthesis.
The synthesis of indium-palladium (1/3) can be achieved through several methods:
The solid-state synthesis typically requires temperatures above 600 °C to ensure complete reaction and formation of the intermetallic structure. The resulting material is often characterized using X-ray diffraction to confirm phase purity and crystallinity.
Indium-palladium (1/3) exhibits a complex crystalline structure, often described using cubic or hexagonal lattices depending on the specific synthesis conditions. The atomic arrangement allows for significant electronic interactions between indium and palladium atoms, enhancing its catalytic properties.
Indium-palladium (1/3) participates in various chemical reactions, particularly in catalysis:
The catalytic activity is influenced by factors such as temperature, pressure, and the presence of solvents. Studies indicate that palladium enhances the intrinsic activity of indium in these reactions, leading to improved yields.
The mechanism by which indium-palladium (1/3) operates involves several steps:
Relevant data from studies indicate that this compound maintains structural integrity under various reaction conditions, making it suitable for catalytic applications .
Indium-palladium (1/3) finds applications in several scientific fields:
Colloidal synthesis of indium phosphide quantum dots (InP QDs) has emerged as a critical pathway for producing heavy-metal-free semiconductor nanomaterials with tunable optoelectronic properties. The thermal diffusion method represents a significant advancement, where a controlled cooling step enables zinc sulfide redistribution across the InP core. This process achieves unprecedented photoluminescence quantum yields (PLQY) of 85% in organic solvents and 57% in aqueous media—the highest reported values for InP/ZnS QDs to date [3]. The synthesis employs aminophosphine precursors (tris(dimethylamino)phosphine, P(DMA)₃) under Schlenk line conditions, eliminating the need for glovebox techniques while preventing surface oxidation. Critical steps include:
Table 1: Performance Comparison of InP QD Synthesis Methods
| Synthesis Method | PLQY (Hexane) | PLQY (Aqueous) | Emission FWHM | Key Innovation |
|---|---|---|---|---|
| Conventional Shell Growth | 40-49% | <20% | 52 nm | Single-step shell deposition |
| Thermal Diffusion Method | 75-85% | 57% | 48 nm | Controlled cooling for ZnS redistribution |
| Aminophosphine Route (Hines) | ≤60% | N/R | >55 nm | Precursor chemistry optimization |
DFT calculations confirm that enhanced PLQY stems from reduced non-radiative decay pathways due to complete surface trap state passivation. This methodology enables emission wavelength tuning from 480 nm (blue) to 750 nm (near-infrared) by controlling core sizes between 2.48–2.75 nm through reaction time modulation [3].
The solution–liquid–solid (SLS) mechanism enables low-temperature growth of crystalline InP nanowires through catalytic mediation, typically employing palladium-indium (PdInₓ) seeds that form eutectic alloys with indium precursors. These seeds act as preferential sites for precursor decomposition and nanowire nucleation at temperatures 100–150°C below vapor-phase methods. The process involves:
Table 2: SLS Growth Parameters for InP Nanostructures
| Catalyst Composition | Temperature Range | Nanowire Diameter (nm) | Aspect Ratio | Crystalline Phase |
|---|---|---|---|---|
| PdIn₃ (1:3) | 250–280°C | 15–25 | 50–100 | Zinc blende |
| PdIn (1:1) | 280–300°C | 20–40 | 30–80 | Wurtzite/zinc blende mix |
| Pure In | 300–320°C | 30–60 | 20–50 | Wurtzite-dominated |
Critical to diameter control is the precise tuning of Pd:In stoichiometry in catalytic seeds, which determines eutectic droplet size. Pd-rich compositions (1:3 Pd:In) yield thinner nanowires (15–25 nm) with high aspect ratios (>100), while In-rich conditions produce thicker structures. Unlike vapor-liquid-solid (VLS) growth, SLS occurs entirely in the solution phase, enabling branched nanostructures through secondary seeding events when using magic-sized clusters as intermediates [2].
Molecular beam epitaxy provides atomically precise deposition of InP thin films and heterostructures under ultra-high vacuum (UHV) conditions (<10⁻¹⁰ Torr). This technique excels in creating sharp interfaces essential for photonic integrated circuits (PICs) and quantum devices. The MBE process for InP involves:
Table 3: MBE Growth Parameters for InP Structures
| Structure Type | Substrate Temp (°C) | Growth Rate (μm/hr) | V/III Ratio | Pd Doping Concentration (cm⁻³) |
|---|---|---|---|---|
| Bulk InP | 480–500 | 0.8–1.0 | 40–60 | Undoped |
| InP Quantum Wells | 470–490 | 0.3–0.5 | 60–80 | 1×10¹⁶–1×10¹⁷ |
| InP/Pd Superlattices | 460–480 | 0.1–0.3 | 80–100 | 5×10¹⁹–1×10²⁰ |
In-situ diagnostics including reflection high-energy electron diffraction (RHEED) enable real-time monitoring of surface reconstruction and growth mode transitions. Pd incorporation modifies InP's electronic structure when doped at concentrations >5×10¹⁹ cm⁻³, creating intermediate bands that enhance infrared absorption—critical for advanced optoelectronic devices. The challenge lies in preventing Pd segregation during growth, achieved by precise substrate temperature control (±2°C) and reduced growth rates (<0.3 μm/hr) [5].
MOCVD has been optimized for high-throughput InP deposition with exceptional uniformity and interfacial sharpness, particularly in the Veeco Lumina® system with TurboDisc® technology. Key advancements include:
These innovations achieve thickness uniformities <±1.5% across 8-inch wafers and doping transitions within 2–3 atomic layers. For complex photonic structures like infilled opal templates, atmospheric pressure MOCVD enables conformal InP growth in three-dimensional silica sphere arrays (200–550 nm diameters). Optimized parameters include:
This approach yields 95% void infill as verified by AFM and Raman spectroscopy, transforming opals into photonic bandgap materials with dielectric contrasts (εInP/εSiO₂) >12 [4] [6].
Table 4: MOCVD Reactor Configurations for InP
| Reactor Type | Pressure Regime | Uniformity (8") | Run-to-Run Deviation | Optimal Application |
|---|---|---|---|---|
| TurboDisc® (Lumina) | Low (100 Torr) | <±1.5% | <±0.8% | PICs, MicroLEDs |
| Atmospheric Showerhead | Atmospheric | <±3% | <±2% | Opal infilling, solar cells |
| Horizontal Tube | Medium (76 Torr) | <±5% | <±3.5% | Thick buffer layers |
Magic-sized clusters (MSCs) serve as thermodynamically stable intermediates in low-temperature InP nanostructure synthesis, exhibiting molecularly precise structures and size-dependent optical properties. The 386-MSC (λabs=386 nm) undergoes fragmentation-reorganization pathways below 200°C to yield diverse morphologies:
Table 5: Transformation Pathway of InP 386-MSCs
| Intermediate Stage | Temperature (°C) | Size (nm) | Crystallinity | Morphological Outcome |
|---|---|---|---|---|
| 386-MSC precursor | 25–120 | 1.2 | Polytwistane | Stable precursor |
| Fragmented clusters | 120–150 | 1.8–2.2 | Amorphous | Spherical nanoparticles |
| Tetrahedral seeds | 150–180 | 3.8–4.2 | Zinc blende nuclei | Pods, hyperbranched structures |
| Anisotropic growth | 180–220 | >5 | Single-crystal ZB | Nanorods, dendrimers |
Remarkably, this pathway enables anisotropic growth without structure-directing agents. By balancing indium carboxylate and fatty acid concentrations, branched nanostructures including nanorods, pods, and dendrimer-like networks form through oriented attachment of 2 nm amorphous intermediates. The amorphous-to-crystalline transition occurs via solid-state reorganization at 180°C, significantly below conventional InP crystallization temperatures (>300°C). This low-temperature approach preserves the integrity of temperature-sensitive substrates while enabling complex morphologies unattainable through classical nucleation [2].
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